molecular formula C22H20N2O3 B2482046 4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 313254-64-7

4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2482046
CAS No.: 313254-64-7
M. Wt: 360.413
InChI Key: SCLKPQRAWXKOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a chemical compound built on the benzo[cd]indol-2(1H)-one (BIO) scaffold, a structure of significant interest in medicinal chemistry and oncology research . This scaffold is recognized as a key pharmacophore in the development of epigenetic therapies and lysosome-targeted agents . Derivatives of benzo[cd]indol-2(1H)-one have been identified as potent downstream inhibitors of the Hedgehog (HH) signaling pathway, a critical target in cancers such as medulloblastoma and basal cell carcinoma, especially those resistant to Smoothened (SMO) inhibitors . Research indicates that these compounds exert their effect by engaging with BET bromodomains (BRD2-4), thereby preventing the expression of GLI transcription factors and inhibiting HH pathway activity with sub-micromolar potency . Furthermore, this class of compounds demonstrates promising antimetastatic properties. Conjugates incorporating the benzo[cd]indol-2(1H)-one structure have been shown to inhibit the migration of hepatocellular carcinoma cells both in vitro and in vivo . The proposed mechanism involves entry into cancer cells via the polyamine transporter, subsequent localization to lysosomes, and the induction of mutually reinforcing autophagy and apoptosis . The inherent fluorescence of the benzo[cd]indol-2(1H)-one core also lends potential to these compounds to serve as dual-functional agents for bio-imaging, enabling researchers to track subcellular localization and compound accumulation, particularly within lysosomes . This product, this compound, is presented as a valuable tool compound for researchers exploring these sophisticated biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-24-19-13-12-18(16-6-5-7-17(20(16)19)22(24)26)23-21(25)14-8-10-15(11-9-14)27-4-2/h5-13H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLKPQRAWXKOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)OCC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthetic route may include the following steps:

    Formation of the indole core: This can be achieved through the Fischer indole synthesis using appropriate starting materials.

    Introduction of the ethoxy group: This can be done through an etherification reaction.

    Formation of the benzamide moiety: This involves the reaction of the indole derivative with benzoyl chloride under basic conditions.

Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable and cost-effective processes.

Chemical Reactions Analysis

4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound is utilized as a reagent in organic synthesis. It plays a crucial role in the development of new chemical entities and can be employed in the synthesis of other biologically active compounds.

ApplicationDescription
Building BlockUsed for synthesizing complex organic molecules
Organic SynthesisActs as a reagent in various chemical reactions

Biology

Research indicates that 4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide exhibits potential biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines in vitro.
StudyCell LineIC50 (µM)
Anticancer ScreeningHCT116 (Colorectal Carcinoma)5.85
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Medicine

The ongoing research aims to explore the therapeutic potential of this compound in treating various diseases, particularly cancer and infections. Its mechanism of action involves interaction with specific molecular targets that modulate biological pathways.

Disease TargetPotential Effect
CancerInhibition of cell growth
InfectionsAntimicrobial activity

Case Study 1: Anticancer Activity

A study published in PubMed evaluated the anticancer effects of this compound on HCT116 cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial efficacy of the compound was assessed against a range of bacterial strains using the tube dilution method. The results demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . The exact molecular targets and pathways for this compound would depend on its specific structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight Key Features
4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide (Target) Benzo[cd]indole-2-one R1 = ethoxy (benzamide), R2 = ethyl 408.44* Enhanced lipophilicity due to ethoxy group; potential metabolic stability from ethyl substitution.
4-Chloro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide Benzo[cd]indole-2-one R1 = Cl (benzamide), R2 = CH3 336.775 Chloro substituent may improve binding via halogen bonding; methyl linker alters spatial orientation.
N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide Benzo[cd]indole-2-one R1 = NO2 (benzamide), R2 = ethyl 377.35* Nitro group introduces strong electron-withdrawing effects, potentially affecting solubility and reactivity.
ethyl 4-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate Benzo[cd]indole-2-one R1 = ethyl ester (sulfonamide) 424.4696 Sulfonamide linkage vs. benzamide; ester group may confer hydrolytic instability.

*Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on Bioactivity :

  • The ethoxy group in the target compound likely increases lipophilicity compared to the chloro and nitro substituents in analogues . This could enhance membrane permeability but reduce aqueous solubility.
  • The ethyl group on the indole nitrogen (shared with ) may improve metabolic stability compared to methyl or hydrogen substituents, as seen in other indole derivatives .

Linker and Functional Group Variations: Benzamide vs. However, benzamides (e.g., target compound) offer greater synthetic flexibility for substituent tuning .

Electrochemical Properties: The nitro group in introduces electron-withdrawing effects, which could polarize the benzamide moiety and alter binding interactions.

Synthetic Accessibility :

  • Sulfonamide derivatives (e.g., ) require chlorosulfonation steps, which can be low-yielding (e.g., 38% yield for intermediate 3 in ). Benzamide synthesis, as inferred for the target compound, may offer higher yields via standard amide coupling protocols .

Research Findings and Implications

  • Structural Insights : X-ray crystallography data (referenced via SHELX software in ) for related compounds suggests that the benzo[cd]indole core adopts a planar conformation, facilitating interactions with hydrophobic binding pockets. Substituent orientation (e.g., ethoxy vs. nitro) significantly impacts molecular docking outcomes.
  • Biological Activity: While direct activity data for the target compound is absent, sulfonamide analogues in demonstrated nanomolar IC50 values in TNF-α inhibition assays. The benzamide scaffold in the target compound may exhibit comparable or improved activity due to optimized substituent effects.
  • Computational Predictions : Algorithms for chemical similarity analysis () highlight the importance of the benzo[cd]indole core and substituent polarity in classifying bioactive analogues.

Biological Activity

4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes an ethoxy group and a benzamide moiety attached to a benzo[cd]indole core. Its molecular formula is C21H24N2O3, and it has a molecular weight of 364.43 g/mol. The structural formula can be represented as follows:

C21H24N2O3\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{3}

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives. The synthetic pathway often includes the formation of the indole core followed by the introduction of the ethoxy and benzamide groups through various chemical reactions such as acylation and alkylation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzo[cd]indole have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

A notable case study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to modulate the expression of oncogenes and tumor suppressor genes was also highlighted, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various in vitro and in vivo models. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS).

In a specific study, mice treated with this compound showed reduced paw swelling in models of acute inflammation, indicating its efficacy in managing inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the indole structure or substituents on the benzamide moiety can enhance its potency and selectivity against target enzymes or receptors.

ModificationEffect on Activity
Ethoxy GroupEnhances solubility and bioavailability
Benzamide SubstitutionAlters binding affinity to target proteins
Indole Core VariantsImpacts overall pharmacodynamics

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that a related indole derivative showed IC50 values below 10 µM against several cancer cell lines, demonstrating promising anticancer activity .
  • Inflammation Model : In vivo experiments indicated that administration of this compound reduced inflammatory markers significantly compared to control groups, supporting its potential use in treating chronic inflammatory diseases .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key targets involved in cancer progression and inflammation, providing insights into its mechanism of action .

Q & A

Basic Research Question

  • HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities ≥0.1% .
  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., loss of ethoxy or benzamide groups) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) with <0.3% deviation from theoretical values .

For thermally labile compounds, replace TGA with dynamic vapor sorption (DVS) to assess stability .

How can computational methods guide the optimization of pharmacokinetic properties?

Advanced Research Question

  • ADME prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Solubility enhancement : Apply COSMO-RS simulations to screen co-solvents (e.g., PEG 400) for parenteral formulations .
  • Metabolite prediction : Employ BioTransformer 3.0 to identify phase I/II metabolites and prioritize synthetic standards .

What experimental controls are critical in biological activity assays to minimize false positives?

Basic Research Question

  • Negative controls : Include vehicle-only (e.g., DMSO) and scrambled/irrelevant compound treatments .
  • Positive controls : Use established inhibitors/agonists (e.g., doxorubicin for cytotoxicity assays) .
  • Dose-response curves : Validate IC50/EC50 values with ≥3 independent replicates and Hill slope analysis .

For cell-based assays, monitor mycoplasma contamination and passage number effects .

How can researchers address low reproducibility in biological activity across studies?

Advanced Research Question
Discrepancies often stem from assay conditions or compound stability. Mitigation strategies include:

  • Standardized protocols : Follow NIH/WHO guidelines for cell culture, compound storage (−80°C under argon), and plate reader calibration .
  • Stability studies : Use accelerated stability testing (40°C/75% RH) to identify degradation products .
  • Inter-laboratory validation : Share batches with collaborating labs using blinded testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.